Product packaging for Selonsertib Isopropyl-d7(Cat. No.:)

Selonsertib Isopropyl-d7

Cat. No.: B1159466
M. Wt: 452.54
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Selonsertib (B560150) as an Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibitor in Preclinical Investigations

Selonsertib is recognized in preclinical research as a first-in-class, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). biomolther.orgnih.gov ASK1 is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various stressors, including reactive oxygen species (ROS), lipopolysaccharides, and cytokines. biomolther.org Upon activation, ASK1 triggers downstream signaling cascades, specifically the p38 and c-Jun N-terminal kinase (JNK) pathways. biomolther.org These pathways are implicated in promoting inflammation, apoptosis (programmed cell death), and fibrosis in various tissues. biomolther.orgnih.gov

In the context of liver disease, ASK1 activation is considered a key driver of hepatic inflammation and apoptosis, which can lead to the development and progression of liver fibrosis. biomolther.org Preclinical studies have explored the therapeutic potential of selonsertib in models of liver fibrosis. Research has shown that selonsertib can suppress the proliferation of hepatic stellate cells (HSCs), which are the primary cells responsible for extracellular matrix deposition in the liver during fibrosis. biomolther.org Furthermore, selonsertib has been observed to induce apoptosis in these activated HSCs. biomolther.org By inhibiting the ASK1/MAPK pathway, selonsertib has demonstrated the ability to reduce collagen deposition and the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I in both in vitro and in vivo models. biomolther.org

Some preclinical research has also compared selonsertib to second-generation ASK1 inhibitors, such as SRT-015. biospace.com These studies have aimed to further elucidate the mechanisms of ASK1 inhibition and to identify compounds with potentially improved pharmacological properties for the treatment of liver diseases like non-alcoholic steatohepatitis (NASH). biospace.com

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Drug Discovery Research

Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a powerful tool in chemical biology and drug discovery. clearsynth.comthalesnano.comnih.gov This seemingly subtle structural modification can have a significant impact on a molecule's physicochemical properties and metabolic fate. nih.govresearchgate.net

One of the primary applications of deuterium labeling is in the investigation of a drug candidate's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). thalesnano.comacs.org The replacement of hydrogen with deuterium at a site of metabolic activity, often referred to as a "soft spot," can strengthen the chemical bond. nih.gov This is due to the kinetic isotope effect, which can slow the rate of bond cleavage by metabolic enzymes. researchgate.net This modification can lead to increased metabolic stability, potentially resulting in a longer half-life and reduced formation of unwanted metabolites. nih.gov

Deuterium-labeled compounds are also invaluable as internal standards in analytical techniques like mass spectrometry. thalesnano.comacs.org Their chemical similarity to the unlabeled analyte ensures they behave almost identically during sample preparation and analysis, while their different mass allows for precise quantification. tocris.com This enhances the accuracy and reliability of measurements. thalesnano.com Furthermore, deuterium labeling is utilized in nuclear magnetic resonance (NMR) spectroscopy to aid in the determination of molecular structures and to study protein-ligand interactions. clearsynth.comthalesnano.com

The strategic incorporation of deuterium can also be used to probe reaction mechanisms and to understand complex biological pathways. thalesnano.comscbt.com By tracing the fate of the deuterium-labeled molecule, researchers can gain insights into the intricate processes that occur within a biological system. thalesnano.com

Research Context for Selonsertib Isopropyl-d7 as a Stable Isotope-Labeled Compound

This compound is the deuterium-labeled form of selonsertib isopropyl. In this compound, seven hydrogen atoms in the isopropyl group have been replaced with deuterium atoms. The primary research application for this compound is as a stable isotope-labeled internal standard for the quantitative analysis of selonsertib in biological samples.

The use of a stable isotope-labeled compound like this compound is crucial for robust bioanalytical method development and validation. tocris.com In pharmacokinetic studies, for instance, researchers need to accurately measure the concentration of selonsertib in plasma or tissue over time. By adding a known amount of this compound to the samples at the beginning of the analytical process, it can serve as a reference compound. tocris.com

During sample extraction, chromatography, and detection by mass spectrometry, any variations or loss of the analyte (selonsertib) will be mirrored by the internal standard (this compound). tocris.com Because the two compounds are chemically almost identical, they co-elute in chromatographic systems, but their mass difference allows the mass spectrometer to distinguish between them. This enables precise correction for any experimental variability, leading to highly accurate and reproducible quantification of the parent drug. tocris.com The use of such labeled compounds is essential for generating reliable data in preclinical and clinical research. artmolecule.fr

Properties

Molecular Formula

C₂₄H₁₇D₇FN₇O

Molecular Weight

452.54

Synonyms

5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-[6-[4-(1-methylethyl)-4H-1,2,4-triazol-3-yl]-2-pyridinyl]benzamide-d7;  5-(4-Cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methyl-N-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}benzamide-d7; 

Origin of Product

United States

Synthetic Methodologies and Deuterium Incorporation

Strategies for Deuterium (B1214612) Labeling in Selonsertib (B560150) Isopropyl-d7 Synthesis

The introduction of deuterium into the isopropyl moiety of Selonsertib requires a strategic approach to ensure high isotopic enrichment at the desired positions. The synthesis of Selonsertib Isopropyl-d7 primarily involves the preparation of a deuterated isopropyl precursor which is then incorporated into the final molecular structure.

Site-Specific Isotopic Enrichment Techniques

Site-specific isotopic enrichment is crucial for creating this compound, where all seven hydrogen atoms of the isopropyl group are replaced with deuterium. This is typically achieved by using a deuterated starting material for the isopropyl group. A common strategy involves the use of deuterated acetone (B3395972) (acetone-d6) as a precursor. The carbonyl group of acetone-d6 (B32918) can be reduced using a deuteride (B1239839) source, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), in a deuterated solvent like D2O to yield 2-propanol-d8. This alcohol can then be converted to a suitable leaving group, such as isopropyl-d7 bromide, for subsequent reactions.

Another approach involves the direct reduction of a non-deuterated isopropyl precursor using a deuterium source. For instance, the reduction of an appropriate substrate with a metal catalyst in the presence of deuterium gas (D2) can lead to the incorporation of deuterium. However, controlling the precise level and location of deuteration can be challenging with this method.

Precursor-Based Deuteration Approaches

A robust method for the synthesis of this compound involves a precursor-based deuteration strategy. This begins with the synthesis of a key intermediate, 4-(isopropyl-d7)-4H-1,2,4-triazole. This can be accomplished by alkylating 1,2,4-triazole (B32235) with a deuterated isopropyl halide, such as isopropyl-d7 bromide. The preparation of isopropyl-d7 bromide can be achieved from commercially available deuterated isopropanol (B130326) (isopropanol-d8) by reaction with a brominating agent like phosphorus tribromide (PBr3).

Once the 4-(isopropyl-d7)-4H-1,2,4-triazole intermediate is synthesized, it can be further functionalized. A subsequent step would involve the introduction of this deuterated triazole moiety into the pyridine (B92270) core of the Selonsertib molecule. This is often achieved through a nucleophilic aromatic substitution or a cross-coupling reaction. The final step in the synthesis would then be the coupling of this deuterated pyridine-triazole intermediate with the substituted benzamide (B126) portion of the molecule to yield this compound.

Chemical Characterization of Deuterated Analogs for Research Purity

The purity and isotopic enrichment of this compound are critical for its intended use in research. A combination of analytical techniques is employed to confirm the structure and determine the level of deuterium incorporation.

Mass Spectrometry (MS) is a primary tool for confirming the successful incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is 7 mass units higher than that of the non-deuterated Selonsertib, corresponding to the replacement of seven hydrogen atoms with deuterium. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for determining the location and extent of deuteration.

In the ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl protons would be absent or significantly diminished. The disappearance of the characteristic doublet for the methyl protons and the multiplet for the methine proton of the isopropyl group confirms successful deuteration.

²H NMR (Deuterium NMR) spectroscopy can be used to directly observe the deuterium nuclei, providing further confirmation of their presence and location within the molecule.

¹³C NMR spectroscopy can also be useful, as the carbon signals of the deuterated isopropyl group may show a characteristic upfield shift and a decrease in intensity due to the coupling with deuterium.

The following table summarizes the expected analytical data for this compound:

Analytical TechniqueExpected Observation for this compound
Mass Spectrometry Molecular ion peak (M+H)⁺ at m/z corresponding to C₂₄H₁₇D₇FN₇O
¹H NMR Absence or significant reduction of signals for the isopropyl group protons.
²H NMR Presence of signals corresponding to the deuterium atoms of the isopropyl-d7 group.
¹³C NMR Upfield shift and reduced intensity of carbon signals for the isopropyl-d7 group.

Molecular and Cellular Mechanisms of Action of Selonsertib Relevant to Isotopic Studies

Target Engagement and Enzyme Kinetics of Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

The efficacy of Selonsertib (B560150) stems from its direct and competitive inhibition of ASK1, a serine/threonine kinase. nih.govfrontiersin.org This interaction prevents the downstream signaling cascade that contributes to pathological conditions.

Selonsertib binds to the catalytic kinase domain of ASK1. nih.gov Computational and crystallographic analyses have identified key interactions within the ATP-binding pocket of ASK1. scispace.commdpi.com Selonsertib forms critical hydrogen bonds with specific amino acid residues that are essential for its inhibitory activity. scispace.comnih.gov Interaction analysis has shown that Selonsertib forms two significant hydrogen bonds: one with the hinge binder residue Valine 757 (V757) and another with the catalytic Lysine 709 (K709). scispace.comnih.gov These interactions are crucial for stabilizing Selonsertib within the ASK1 pocket. scispace.com The aromatic core of Selonsertib is also surrounded by Valine 694 and Leucine 810, further anchoring it within the binding site. nih.gov The removal of the 4-isopropyl-1,2,4-triazole moiety of Selonsertib has been shown to reduce its potency by a thousand-fold due to the loss of the hydrogen bond interaction with K709. nih.gov

Selonsertib functions as an ATP-competitive inhibitor of ASK1. frontiersin.orgpatsnap.com By occupying the ATP-binding site in the kinase domain, Selonsertib directly blocks the enzymatic function of ASK1. nih.govpatsnap.com This prevents the transfer of a phosphate group from ATP to ASK1's substrates, thereby halting the downstream signaling cascade. frontiersin.orgpatsnap.com This competitive binding at the catalytic domain is the primary mechanism by which Selonsertib inhibits the kinase activity of ASK1. nih.gov

Downstream Signaling Pathway Modulation

The inhibition of ASK1 by Selonsertib leads to a significant modulation of downstream signaling pathways that are pivotal in cellular responses to stress.

ASK1 is an apical kinase in the MAPK pathway that, upon activation, phosphorylates and activates downstream kinases, primarily p38 and c-Jun N-terminal kinase (JNK). elsevierpure.comjci.org By inhibiting ASK1, Selonsertib prevents the phosphorylation of these downstream effectors. nih.govelsevierpure.comfrontiersin.org Studies have demonstrated that treatment with Selonsertib suppresses the phosphorylation of both p38 and JNK in hepatic stellate cells (HSCs). elsevierpure.comnih.gov This blockade of the ASK1/MAPK pathway is a key element of Selonsertib's anti-inflammatory and anti-fibrotic effects, as p38 and JNK are known to accelerate hepatic fibrosis by increasing the accumulation of extracellular matrix. nih.govresearchgate.net

The modulation of the ASK1/MAPK pathway by Selonsertib results in changes in gene expression profiles related to fibrosis and cell proliferation. In preclinical models of liver fibrosis, Selonsertib treatment has been shown to reduce the expression of extracellular matrix components such as α-smooth muscle actin (α-SMA), fibronectin, and collagen type I. elsevierpure.comnih.gov Furthermore, ASK1 inhibition has been associated with the downregulation of genes involved in fibrosis and the upregulation of genes related to metabolic processes. jci.org In a study on a mutant liver injury model, ASK1 inhibition reversed the expression of several differentially expressed genes, leading to a reduction in fibrotic gene signatures. jci.org

Cellular Processes Affected by ASK1 Inhibition in Preclinical Models

In preclinical studies, the inhibition of ASK1 by Selonsertib has been shown to affect several cellular processes that are central to the progression of fibrotic diseases. In models of liver fibrosis, Selonsertib strongly suppressed the growth and proliferation of hepatic stellate cells (HSCs), which are the primary cell type responsible for liver fibrosis. elsevierpure.comnih.gov Additionally, Selonsertib induced apoptosis in these cells, as evidenced by an increase in Annexin V and TUNEL-positive cells. elsevierpure.comnih.gov This induction of apoptosis in activated HSCs is an important mechanism for alleviating liver fibrosis. nih.gov Selonsertib also reduced collagen deposition in in vivo models. elsevierpure.comnih.gov These findings indicate that Selonsertib's anti-fibrotic effects are mediated through its ability to suppress HSC proliferation and activation and to promote their apoptosis. nih.gov

No Publicly Available Data on Selonsertib Isopropyl-d7

Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for the chemical compound "this compound."

Selonsertib is known as an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) and has been investigated for its potential therapeutic effects in various diseases. The "-d7" suffix in "this compound" indicates that the isopropyl group of the selonsertib molecule has been isotopically labeled with seven deuterium (B1214612) atoms. This type of labeling is a common practice in pharmaceutical research, primarily for use in pharmacokinetic studies to trace the metabolism of a drug.

However, detailed research findings, including the specific molecular and cellular mechanisms of action relevant to its isotopic nature, as requested, are not available in the public domain. The provided outline, which includes subsections on the modulation of apoptosis pathways, impact on cellular proliferation, and regulation of the extracellular matrix, could not be addressed as it pertains specifically to the deuterated form of the compound.

While the mechanism of action for the non-isotopically labeled selonsertib is documented, there is no basis to extrapolate these findings to the deuterated variant without specific studies on this compound. Scientific accuracy precludes the generation of an article based on assumptions.

Therefore, this article cannot be generated as requested due to the absence of specific data for "this compound."

Preclinical Pharmacokinetic and Metabolic Research of Selonsertib Isopropyl D7

In Vitro Metabolic Stability and Enzyme Metabolism Studies

In vitro metabolic studies are crucial in early drug development to predict how a compound will be processed in the body. These studies typically utilize subcellular fractions, such as liver microsomes, which contain key drug-metabolizing enzymes.

Liver Microsome Stability (e.g., Human and Murine)

The stability of a compound in the presence of liver microsomes from different species, such as humans and mice, provides insights into its susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. In these assays, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured. This data is used to calculate parameters like the intrinsic clearance (CLint) and the in vitro half-life (t½), which help in predicting the in vivo clearance of the drug.

While no specific data for Selonsertib (B560150) Isopropyl-d7 is available, a typical liver microsome stability assay would yield the results in the format shown below.

Table 1: Illustrative Data Table for Liver Microsome Stability

Compound Species In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Selonsertib Isopropyl-d7 Human Data not available Data not available

Identification of Metabolites (e.g., GS-607509)

Studies have identified GS-607509 as an inactive metabolite of the non-deuterated parent compound, Selonsertib. Identifying the metabolites of a new chemical entity is a critical step in understanding its metabolic fate. This is typically achieved by incubating the compound with liver microsomes or other metabolically active systems and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS). This allows for the detection and structural characterization of any new molecules formed through metabolic processes such as hydroxylation, oxidation, or dealkylation.

Role of Deuterium (B1214612) Substitution in Metabolic Pathway Tracing

Deuterium substitution is a powerful tool in metabolic research. The presence of deuterium atoms at specific positions in a molecule can help in elucidating metabolic pathways. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, metabolic reactions that involve the breaking of this bond may proceed at a slower rate. This "kinetic isotope effect" can be used to identify the sites of metabolism on a molecule. Furthermore, the unique mass of deuterium makes it an excellent tracer for following the fate of a compound and its metabolites in complex biological systems using mass spectrometry.

Preclinical Absorption, Distribution, and Excretion Studies in Animal Models

Preclinical studies in animal models are essential to understand the absorption, distribution, and excretion (ADME) properties of a drug candidate. These studies provide critical information for predicting the compound's behavior in humans.

Tissue Distribution Assays

Tissue distribution studies are conducted in animal models to determine where a compound accumulates in the body after administration. This information is vital for understanding both the desired therapeutic effects and potential toxicities. In these studies, animals are administered the compound, and at various time points, different tissues are collected and analyzed for the concentration of the parent compound and its major metabolites.

Specific tissue distribution data for this compound is not available in the public domain. An illustrative data table for such a study is presented below.

Table 2: Illustrative Tissue Distribution Data in an Animal Model

Tissue Concentration (ng/g or ng/mL) at Time Point X
Blood Data not available
Liver Data not available
Kidney Data not available
Brain Data not available

Elimination Pathways (e.g., Renal Excretion)

Understanding the routes and rates of elimination of a drug and its metabolites from the body is a cornerstone of pharmacokinetic research. The primary routes of elimination are through the kidneys (renal excretion into urine) and the liver (biliary excretion into feces). Studies in animal models involve collecting urine and feces over a period of time after drug administration and measuring the amounts of the parent compound and its metabolites. For the non-deuterated parent compound, Selonsertib, it has been noted that renal excretion is a minor pathway of elimination.

Impact of Deuteration on Pharmacokinetic Parameters in Animal Models

Information regarding the specific impact of deuteration on the pharmacokinetic parameters of this compound in animal models is not available in the public domain based on the conducted research. Preclinical studies detailing the pharmacokinetic profile of this specific deuterated compound, including comparative data with its non-deuterated counterpart, have not been published.

The strategic replacement of hydrogen atoms with deuterium, a process known as deuteration, is a common approach in medicinal chemistry to favorably alter the metabolic profile of a drug. nih.gov This modification can lead to a stronger chemical bond (the carbon-deuterium bond is stronger than the carbon-hydrogen bond), which can slow down metabolic processes that involve the breaking of this bond. windows.netuspto.gov Consequently, deuteration has the potential to modify a drug's pharmacokinetic properties, such as increasing its half-life, enhancing its exposure (Area Under the Curve or AUC), and reducing the formation of certain metabolites. nih.govsemanticscholar.org

While the theoretical advantages of deuteration are well-understood, the actual effects are highly dependent on the specific drug molecule, its primary metabolic pathways, and the specific site of deuteration. windows.netresearchgate.net Without specific preclinical studies on this compound, any discussion on how deuteration affects its pharmacokinetics in animal models would be speculative. Such studies would typically involve administering both the deuterated and non-deuterated compounds to animal models (e.g., rats or mice) and comparing key pharmacokinetic parameters.

Table of Pharmacokinetic Parameters (Hypothetical Comparison)

The following table is a hypothetical representation of data that would be generated from a preclinical pharmacokinetic study comparing Selonsertib and this compound in an animal model. No public data is available to populate this table.

ParameterSelonsertib (Non-deuterated)This compoundFold Change
Tmax (h) Data not availableData not availableData not available
Cmax (ng/mL) Data not availableData not availableData not available
AUC (ng·h/mL) Data not availableData not availableData not available
t1/2 (h) Data not availableData not availableData not available
Clearance (mL/h/kg) Data not availableData not availableData not available
Volume of Distribution (L/kg) Data not availableData not availableData not available

Detailed Research Findings

Currently, there are no published research findings detailing the impact of deuteration on the pharmacokinetic parameters of Selonsertib in any animal models. While the non-deuterated form of Selonsertib has undergone pharmacokinetic evaluation in healthy human subjects and in preclinical models, this information cannot be directly extrapolated to its deuterated analogue. nih.govresearchgate.netnih.gov Clinical trials on Selonsertib for conditions such as nonalcoholic steatohepatitis (NASH) have provided insights into its behavior in humans, but these studies did not involve the deuterated form. researchgate.netnih.govnih.gov

Further research and publication of preclinical studies are required to elucidate the specific pharmacokinetic advantages, if any, conferred by the deuteration of this compound.

Preclinical Pharmacodynamic Effects and Translational Research Models

In Vitro Pharmacodynamic Assessments

In vitro studies have been crucial in elucidating the cellular and molecular mechanisms of Selonsertib (B560150). These assessments have focused on its ability to modulate specific signaling pathways and its effects on cellular functions.

To assess the pharmacodynamic activity of selonsertib, an ex vivo C-X-C motif chemokine ligand 1 (CXCL1) assay was utilized. This assay was performed on blood samples from healthy donors. The methodology involved stimulating the blood with auranofin to induce the release of CXCL1, a chemokine involved in inflammatory responses. The ability of selonsertib to inhibit this stimulated release was then measured. This cell-based assay demonstrated a clear pharmacodynamic effect of selonsertib, with a resulting half-maximal effective concentration (EC50) of 56 ng/mL in human whole blood. This indicates that pharmacologically relevant exposures were achieved within the dose ranges evaluated in early clinical studies.

The dose-dependent effects of selonsertib on cell viability and proliferation have been investigated in hepatic stellate cells (HSCs), which play a central role in the development of liver fibrosis. In one study, two immortalized HSC lines, HSC-T6 and LX-2, were treated with various concentrations of selonsertib for 48 hours. biorxiv.org A 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. The results showed that selonsertib decreased the viability of both cell lines in a dose-dependent manner. biorxiv.org Furthermore, the compound significantly and dose-dependently reduced the proliferative capacity of these cells, with a concentration of 50 μM inhibiting cell growth by 80-90%. biorxiv.org These findings highlight the direct anti-proliferative effect of selonsertib on key fibrogenic cells. biorxiv.org

Cell LineAssayDuration (hours)Key Findings
HSC-T6MTT48Dose-dependent decrease in cell viability. biorxiv.org
LX-2MTT48Dose-dependent decrease in cell viability. biorxiv.org
HSC-T6 & LX-2Cell Count4880-90% inhibition of cell growth at 50 μM. biorxiv.org

Animal Model Studies for Disease Pathophysiology Research

Animal models have been indispensable in studying the effects of selonsertib in a more complex biological system, providing valuable data on its efficacy in various disease states.

The anti-fibrotic potential of selonsertib has been demonstrated in a dimethylnitrosamine (DMN)-induced liver fibrosis model in rats. biorxiv.orgnih.gov In these studies, oral administration of selonsertib was shown to significantly alleviate liver fibrosis. biorxiv.org Treatment with DMN led to a significant reduction in both body and liver weight, and selonsertib administration was able to mitigate this loss. biorxiv.orgnih.gov Histological analysis of liver tissue revealed that while the DMN-treated group showed severe hemorrhagic necrosis and disruption of tissue architecture, the selonsertib-treated group showed a marked reduction in these pathological changes. biorxiv.orgnih.gov Furthermore, selonsertib treatment led to a decrease in collagen deposition. biorxiv.org

Animal ModelKey Pathological FeatureEffect of Selonsertib
DMN-induced fibrosis (Rats)Liver FibrosisAlleviation of fibrosis. biorxiv.org
DMN-induced fibrosis (Rats)Collagen DepositionReduced collagen deposition. biorxiv.org
DMN-induced fibrosis (Rats)Body and Liver WeightMitigated weight loss. biorxiv.orgnih.gov
DMN-induced fibrosis (Rats)Liver HistologyReduced necrosis and architectural disruption. biorxiv.orgnih.gov

The anti-neuroinflammatory properties of selonsertib have been explored in a lipopolysaccharide (LPS)-induced murine model of neuroinflammation. gilead.com In this model, selonsertib demonstrated an ability to attenuate the inflammatory response in the brain. gilead.com Specifically, treatment with selonsertib led to a reduction in the levels of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in both the plasma and the brain. gilead.com These findings suggest that selonsertib can cross the blood-brain barrier to a degree sufficient to exert anti-inflammatory effects within the central nervous system. gilead.com

Animal ModelInflammatory StimulusKey Findings
Murine Neuroinflammation ModelLipopolysaccharide (LPS)Attenuated plasma and brain TNF-α levels. gilead.com

Experimental Models for Diabetic Nephropathy and Kidney Fibrosis

Selonsertib, a selective, small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1), has been evaluated in several preclinical models of kidney disease, where it has shown potential to mitigate key pathological processes. nih.govnih.gov ASK1 is activated by oxidative stress, a known driver of kidney injury, and its inhibition is hypothesized to be a therapeutic strategy for diabetic kidney disease (DKD). nih.govnih.gov

In animal models of DKD, selonsertib demonstrated the ability to dose-dependently inhibit the activation of the ASK1 pathway. nih.gov This inhibition was associated with a reduction in progressive inflammation and fibrosis within the kidney and a halt in the decline of the glomerular filtration rate (GFR). nih.govrug.nl Specifically, in a rat model of diabetic kidney disease, treatment with selonsertib led to a reduction in glomerulosclerosis and slowed the GFR decline. rug.nl

Further studies in a non-diabetic, hypertensive rat model of chronic kidney disease, the 5/6 nephrectomy (5/6 Nx) model, explored the benefits of selonsertib on top of standard care. nih.gov In this model of secondary glomerulosclerosis, selonsertib, when added to an angiotensin-converting enzyme inhibitor (ACEI), provided additive effects. The combination therapy was more effective at reducing glomerulosclerosis, attenuating the decline in kidney function, and reducing the loss of podocytes compared to either agent alone. nih.gov These findings suggest that selonsertib targets a non-hemodynamic pathway involved in the progression of chronic kidney disease. nih.gov

ModelKey FindingsReference
Animal Models of Diabetic Kidney Disease (DKD)Inhibited ASK1 pathway activation, reduced renal inflammation and fibrosis, and halted GFR decline. nih.gov
Rat Model of DKDReduced glomerulosclerosis and slowed the decline in GFR. rug.nl
5/6 Nephrectomy (5/6 Nx) Rat ModelIn combination with an ACEI, reduced glomerulosclerosis, attenuated kidney function decline, and reduced podocyte loss more than either agent alone. nih.gov

Biomarker Analysis in Preclinical Studies

Biomarker analysis in preclinical studies has been crucial for understanding the mechanism of action of selonsertib and its effects on fibrotic and inflammatory pathways. These analyses have focused on histological changes and the modulation of key molecular markers.

In preclinical research, the anti-fibrotic activity of selonsertib has been substantiated through histological assessments. In studies involving hepatic stellate cells (HSCs), which are key mediators of fibrosis, selonsertib was shown to inhibit the expression of alpha-smooth muscle actin (α-SMA) and collagen I. researchgate.net The expression of α-SMA is a hallmark of the activation of myofibroblasts, which are the primary cells responsible for the deposition of extracellular matrix components like collagen during fibrosis.

Clinical studies in nonalcoholic steatohepatitis (NASH), a disease also characterized by significant fibrosis, have provided translational support for these preclinical observations. In a phase 2 trial, improvement in the fibrosis stage in patients treated with selonsertib was associated with a reduction in hepatic collagen content as measured by morphometry. nih.govresearchgate.net Furthermore, a decrease in the expression of α-SMA was observed, suggesting that diminished stellate cell activation contributed to the observed anti-fibrotic effects. nih.gov

BiomarkerEffect of SelonsertibContextReference
Collagen I Inhibition of expressionPreclinical (Hepatic Stellate Cells) researchgate.net
Hepatic Collagen Content ReductionClinical (NASH Patients) nih.govresearchgate.net
α-SMA Inhibition of expressionPreclinical (Hepatic Stellate Cells) researchgate.net
α-SMA Reduction in expressionClinical (NASH Patients) nih.gov

The activation of ASK1 leads to the phosphorylation of downstream kinases, including p38 mitogen-activated protein kinase (MAPK). researchgate.net Therefore, the level of phosphorylated p38 (phospho-p38 or p-p38) serves as a key biomarker for the engagement and activity of the ASK1 signaling pathway. researchgate.netsealrocktx.com

Preclinical studies in hepatic stellate cells demonstrated that selonsertib suppressed the phosphorylation of ASK1 and the downstream p38/JNK MAPK signaling pathway. researchgate.net This indicates direct target engagement and inhibition of the intended signaling cascade. Clinical data from a Phase 2a study in diabetic kidney disease also showed a dose-dependent inhibition of p38 MAPK phosphorylation. nih.gov Similarly, in patients with NASH, treatment with selonsertib was found to reduce the hepatic expression of phospho-p38. natap.org

However, some preclinical research suggests that while selonsertib can profoundly decrease p-p38 levels, this effect might, in some contexts, be independent of ASK1 activity, warranting caution when interpreting p-p38 as a sole target engagement biomarker. sealrocktx.com Despite this, the consistent observation across multiple studies is that selonsertib treatment leads to a reduction in the phosphorylation of p38, a key mediator of inflammation and fibrosis. nih.govresearchgate.net

BiomarkerEffect of SelonsertibModel/Study PopulationKey InsightReference
Phospho-p38 (p-p38) Suppression of phosphorylationPreclinical (Hepatic Stellate Cells)Demonstrates inhibition of the downstream ASK1-p38 signaling pathway. researchgate.net
Phospho-p38 (p-p38) Dose-dependent inhibitionClinical (Diabetic Kidney Disease)Confirms pharmacodynamic activity in a clinical setting. nih.gov
Phospho-p38 (p-p38) Reduction in hepatic expressionClinical (NASH Patients)Links target engagement with effects in the target organ. natap.org
Phospho-p38 (p-p38) Profound decreasePreclinical (DIO-NASH model)Suggests a potential ASK1-independent mechanism in certain models. sealrocktx.com

Advanced Analytical Methodologies for Selonsertib Isopropyl D7 Research

Chromatographic and Spectrometric Methods for Quantitative Analysis

Quantitative analysis of Selonsertib (B560150) Isopropyl-d7 in various biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography coupled with mass spectrometry stands out as a primary tool for this purpose, offering high sensitivity and selectivity.

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful analytical technique for the quantification of pharmaceutical compounds. nih.gov The chromatographic separation component, typically high-performance liquid chromatography (HPLC), separates the analyte of interest from other components in a complex mixture. The mass spectrometer then detects and quantifies the analyte based on its mass-to-charge ratio. This combination provides a high degree of specificity and sensitivity, which is essential for accurate measurement of drug concentrations in biological fluids.

In the context of Selonsertib Isopropyl-d7, an LC-MS/MS method would be developed and validated to ensure its accuracy, precision, linearity, and robustness. This involves optimizing chromatographic conditions to achieve good peak shape and separation from potential interferences, as well as tuning the mass spectrometer parameters for optimal detection of the parent compound and its fragments.

The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative LC-MS/MS analysis. researchgate.net this compound, being a deuterated version of the parent compound, can itself serve as an internal standard for the quantification of non-deuterated Selonsertib, or a different deuterated analog could be used for the quantification of this compound.

Deuterated internal standards are ideal because they have nearly identical chemical and physical properties to the analyte. researchgate.net This means they co-elute with the analyte during chromatography and experience similar extraction recovery and ionization efficiency in the mass spectrometer. texilajournal.comchromforum.org By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any variations in sample preparation or instrument response can be normalized, leading to more accurate and precise quantification. cerilliant.com

Table 1: Advantages of Using Deuterated Internal Standards in LC-MS/MS

FeatureDescription
Co-elution The deuterated standard and the analyte have nearly identical retention times in the chromatographic system.
Similar Ionization Both the standard and the analyte exhibit similar ionization behavior in the mass spectrometer's ion source.
Correction for Matrix Effects Helps to compensate for ion suppression or enhancement caused by other components in the sample matrix.
Improved Accuracy and Precision Normalization to the internal standard signal reduces variability and improves the reliability of the quantitative results.
Compensation for Extraction Losses Accounts for any loss of analyte during the sample preparation and extraction steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for studying their dynamic interactions. nih.govmdpi.com For a deuterated compound like this compound, NMR offers unique advantages in both structural verification and in understanding its binding to target proteins.

Understanding how a drug molecule like Selonsertib binds to its target protein, Apoptosis Signal-regulating Kinase 1 (ASK1), is fundamental to understanding its mechanism of action. gilead.com Isotope-edited NMR techniques are particularly powerful for this purpose. nih.govresearchmap.jp In these experiments, either the protein or the ligand is labeled with stable isotopes such as ¹³C or ¹⁵N.

By using an isotopically labeled protein and an unlabeled ligand (or vice versa), it is possible to selectively observe the NMR signals from either the protein or the ligand in the complex. nih.govspringernature.com This allows for the identification of the specific amino acid residues in the protein that are involved in binding the ligand, as well as the conformation of the ligand when it is bound to the protein. researchmap.jpbiorxiv.org Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can be used to identify which parts of the ligand are in close proximity to the protein, providing valuable information about the binding epitope. nih.gov

The partition coefficient (log P) is a measure of a compound's lipophilicity and is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties. NMR spectroscopy can be used as a method for determining the partition coefficient. google.com This technique involves dissolving the compound in a two-phase system of an organic solvent and water (or deuterated water) and then using quantitative NMR to measure the concentration of the compound in each phase. google.com This method offers the advantage of not requiring a chromophore for UV detection, which is a limitation of some traditional methods. google.com

Table 2: NMR Techniques for Studying Ligand-Target Interactions

NMR TechniqueInformation Obtained
Chemical Shift Perturbation (CSP) Identifies the binding site on the protein by observing changes in the chemical shifts of amino acid residues upon ligand binding.
Saturation Transfer Difference (STD) NMR Determines the binding epitope of the ligand by identifying which protons of the ligand are in close contact with the protein.
Water-LOGSY Identifies binding ligands by observing the transfer of magnetization from bulk water to the ligand via the protein.
Isotope-Edited/Filtered NOESY Provides information on the three-dimensional structure of the protein-ligand complex by detecting through-space interactions.

Omics Technologies in Preclinical Investigations

Omics technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. researchgate.net In the preclinical investigation of Selonsertib, these technologies can be employed to gain a deeper understanding of its mechanism of action, identify biomarkers, and assess potential off-target effects. nih.govresearchgate.net

Transcriptomics , through techniques like RNA sequencing, can reveal changes in gene expression in liver cells treated with Selonsertib, providing insights into the pathways modulated by the drug.

Proteomics can identify changes in protein expression and post-translational modifications, offering a more direct view of the cellular response to the drug.

Metabolomics analyzes the changes in small molecule metabolites, which can provide information about the metabolic pathways affected by Selonsertib and can help in identifying biomarkers of drug efficacy or toxicity.

The integration of these omics datasets can provide a comprehensive picture of the biological effects of Selonsertib and can guide its further development. nih.gov

Transcriptomics (e.g., RNA-seq) for Gene Expression Profiling

Transcriptomics, particularly through RNA sequencing (RNA-seq), is a powerful tool for analyzing the gene expression changes induced by ASK1 inhibition. nih.govnih.govresearchgate.net Studies utilizing this methodology have provided significant insights into how Selonsertib and other ASK1 inhibitors modulate gene activity to exert their anti-fibrotic effects. jci.org

Research on animal models of liver injury has demonstrated that ASK1 inhibition leads to a significant downregulation of hepatic gene expression related to fibrogenesis. jci.orgnih.gov Transcriptomic analysis revealed a reduction in the expression of genes involved in collagen synthesis and extracellular matrix (ECM) deposition. jci.orgresearchgate.net Gene Ontology (GO) analysis of these transcriptomic datasets highlighted the downregulation of major transcriptional signatures associated with collagen fibril assembly, matrix adhesion, and ECM organization. jci.orgnih.gov

Further transcriptomic studies have shown that ASK1 inhibition is associated with the substantial downregulation of pathways related to Mitogen-Activated Protein Kinase (MAPK) and inflammatory chemokines, which are known to promote hepatic fibrosis. nih.gov Conversely, gene signatures that were upregulated following ASK1 inhibition include pathways involved in mitochondrial metabolic processes, such as the tricarboxylic acid cycle and biological oxidation. nih.gov This suggests that ASK1 inhibition not only suppresses fibrotic pathways but also improves mitochondrial health in response to cellular stress. nih.gov

Table 1: Differentially Expressed Genes Following ASK1 Inhibition

Gene Category Downregulated Genes Function
Collagen Synthesis Col1a1, Col1a2, Pcolce Production of collagen, a key component of fibrotic tissue. jci.orgresearchgate.net
ECM Deposition Lum, Emp1, Fbn1, Acta2, Timp1 Regulation and organization of the extracellular matrix. jci.orgresearchgate.net

| MAPK Signaling | Genes related to p38 and JNK pathways | Downstream effectors of ASK1 that promote inflammation and apoptosis. nih.gov |

Proteomics for Protein Target Identification and Pathway Analysis

Proteomics offers a comprehensive view of the changes in protein expression and signaling pathways following treatment with Selonsertib. asco.orgnews-medical.net This methodology is crucial for identifying the direct and indirect protein targets of the drug and for understanding its broader biological effects. researchgate.netbiorxiv.org

A key study utilizing plasma proteome analysis in patients with diabetic kidney disease (DKD) identified a distinct proteomic signature associated with Selonsertib activity. nih.govnih.gov This analysis revealed that Selonsertib treatment resulted in the strong downregulation of 57 proteins and the upregulation of one protein (APLP1). nih.gov

Pathway analysis of the downregulated proteins, termed the Selonsertib Activity Signature (SAS), showed an enrichment of proteins involved in key pathological processes. nih.gov These pathways have been implicated in the onset and progression of DKD and are known to be modulated by ASK1. nih.gov The findings demonstrate a clear link between the drug's mechanism of action—ASK1 inhibition—and its effects on circulating proteins involved in fibrosis, inflammation, apoptosis, and oxidative stress. nih.govnih.gov

Table 2: Key Pathways and Proteins Modulated by Selonsertib

Pathway Associated Proteins (Downregulated) Biological Role
Inflammatory OLR1, CXCL2, CXCL6, CXCL11 Mediate inflammatory responses. nih.gov
Fibrotic MMP1, MMP9, PDGFA, PDGFB, PDGFD, THBS1 Involved in tissue remodeling and fibrosis. nih.gov
Apoptotic SPARC, RANTES, TIMP3 Regulate programmed cell death. nih.gov

Metabolomics using Deuterated Internal Standards

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues, providing a functional readout of the cellular state. nih.govmdpi.com In the context of diseases like non-alcoholic steatohepatitis (NASH), a primary indication for Selonsertib, metabolomics helps to identify metabolic signatures that drive disease progression. nih.gov

The use of deuterated internal standards, such as this compound, is critical for achieving accurate and reproducible quantification in mass spectrometry-based metabolomics. nih.gov Stable isotope-labeled internal standards are essential for correcting variability during sample extraction and ionization. nih.gov In targeted metabolomics analyses for NASH research, a panel of deuterated standards, including those for lysophospholipids and sphingomyelins, is often used to ensure precise measurement of endogenous metabolites. nih.gov

By comparing the signal of the analyte to that of its co-eluting, stable isotope-labeled counterpart, researchers can account for matrix effects and variations in instrument response. This approach is fundamental for identifying the subtle but significant alterations in metabolic pathways—such as those involving amino acids, fatty acids, and bile acids—that characterize the progression from simple fatty liver to NASH with fibrosis. mdpi.comnih.gov While specific studies detailing the use of this compound as an internal standard are not publicly available, its structure is ideally suited for this purpose in preclinical and clinical research aimed at quantifying Selonsertib levels and understanding its metabolic fate.

Conceptual Therapeutic Research Areas and Future Research Directions

Investigation of Anti-fibrotic Mechanisms Beyond ASK1 Inhibition

Selonsertib's primary mechanism is the inhibition of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade that promotes inflammation, apoptosis, and fibrosis. nih.govresearchgate.net However, the complexity of fibrotic diseases suggests that therapeutic effects may not be limited to a single pathway. Future research is directed at uncovering anti-fibrotic mechanisms of Selonsertib (B560150) that may extend beyond direct ASK1 inhibition.

Preclinical studies have shown that while Selonsertib effectively inhibits the phosphorylation of downstream kinases like p38, this action does not always correlate directly with anti-fibrotic efficacy in all models. biospace.com For instance, in a diet-induced obesity-NASH mouse model, another ASK1 inhibitor, SRT-015, demonstrated superior anti-fibrotic effects compared to Selonsertib, despite Selonsertib showing significant inhibition of p38 phosphorylation. biospace.com This suggests that other ASK1-independent pathways might be modulated by these compounds or that the mitochondrial ASK1 cascade, which was suppressed by SRT-015 but not Selonsertib in one study, could play a more critical role. biospace.com These findings underscore the need to investigate alternative signaling pathways and cellular processes that may be influenced by Selonsertib Isopropyl-d7.

Exploration of Anti-inflammatory and Anti-proliferative Effects in Various Pathological Contexts

The role of ASK1 in mediating inflammation and cellular proliferation provides a strong rationale for exploring the therapeutic potential of this compound in a variety of diseases characterized by these processes. scielo.brgilead.com

Anti-inflammatory Effects: By inhibiting the ASK1/MAPK pathway, Selonsertib has been shown to suppress the production of inflammatory cytokines. scielo.brnih.gov Research in models of liver fibrosis demonstrated that Selonsertib could reduce inflammation. nih.gov One study investigated the effects of Selonsertib on lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, a common in vitro model for inflammation. The results indicated that Selonsertib could exert a significant anti-inflammatory effect. scielo.br Further research could expand this investigation to other inflammatory conditions, such as diabetic kidney disease, where ASK1 is also implicated. nih.govnih.gov

Anti-proliferative Effects: In the context of liver fibrosis, a key pathological event is the proliferation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix proteins that lead to scarring. elsevierpure.com Studies have shown that Selonsertib strongly suppresses the growth and proliferation of HSCs. nih.govnih.govelsevierpure.com Furthermore, Selonsertib was found to induce apoptosis (programmed cell death) in these cells, thereby helping to eliminate the source of collagen production. nih.govnih.gov This anti-proliferative and pro-apoptotic activity in HSCs is a crucial mechanism for its potential anti-fibrotic effects. Exploring these effects in other pathological contexts involving excessive cell proliferation is a promising area for future research.

Pathological ProcessEffect of SelonsertibInvestigated Model
Inflammation Inhibition of inflammatory cytokine productionLPS-stimulated THP-1 cells
Cell Proliferation Suppression of growth and proliferationHepatic Stellate Cells (HSCs)
Apoptosis Induction of programmed cell deathHepatic Stellate Cells (HSCs)

Research into Deuterium (B1214612) Kinetic Isotope Effects on Biological Activity

This compound is a deuterated form of Selonsertib. Deuteration is the process of replacing hydrogen atoms with their heavier, stable isotope, deuterium. alfa-chemistry.com This modification can have significant effects on a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve breaking this bond. alfa-chemistry.com

The primary goals of deuteration in drug development include:

Enhanced Metabolic Stability: Slowing the rate of metabolism can prolong the drug's half-life in the body. alfa-chemistry.com

Improved Therapeutic Efficacy: A longer duration of action may lead to better patient outcomes. alfa-chemistry.com

Reduced Side Effects: Slower metabolism can minimize the formation of potentially toxic metabolites. alfa-chemistry.comsciencecoalition.org

Future research on this compound will focus on quantifying the deuterium KIE on its pharmacokinetics and pharmacodynamics. nih.gov Studies will aim to determine if the deuteration leads to a more favorable metabolic profile compared to the non-deuterated parent compound, potentially offering a better therapeutic window. Understanding these effects is crucial for optimizing its clinical potential and is a key area of investigation in modern medicinal chemistry. researchgate.net

Development of Next-Generation ASK1 Inhibitors and Analogues

While Selonsertib was a first-in-class ASK1 inhibitor, the outcomes of its clinical trials have spurred the development of next-generation compounds with potentially improved properties. fiercebiotech.comgilead.comgilead.com Research in this area focuses on creating analogues with greater potency, selectivity, and more favorable pharmacokinetic profiles. patsnap.com

One example is SRT-015, an ASK1 inhibitor that demonstrated superior efficacy in reducing liver fibrosis, steatosis, and inflammation in a preclinical NASH model compared to Selonsertib at a clinically relevant dose. biospace.com Such "best-in-class" compounds may offer improved therapeutic benefits by targeting the ASK1 pathway more effectively or by engaging additional beneficial mechanisms. biospace.com The development of these next-generation inhibitors often involves extensive structure-activity relationship studies to refine the molecular design. patsnap.com Furthermore, the clinical strategy for NASH is evolving towards combination therapies, and future research will likely investigate pairing new ASK1 inhibitors with drugs targeting other pathways, such as the farnesoid X receptor (FXR) or acetyl-CoA carboxylase (ACC). gilead.com

CompoundClassDevelopment Status/Note
Selonsertib First-in-class ASK1 inhibitorInvestigated for NASH and diabetic kidney disease. patsnap.com
SRT-015 Next-generation ASK1 inhibitorShowed superior efficacy to Selonsertib in a preclinical NASH model. biospace.com
Cilofexor FXR agonistInvestigated in combination with Selonsertib for NASH. gilead.com
Firsocostat ACC inhibitorInvestigated in combination with Selonsertib for NASH. gilead.com

Application of this compound in In Vitro Drug Discovery Platforms

Beyond its potential as a therapeutic agent, this compound serves as a valuable chemical probe for drug discovery and validation of new biological targets. Its well-defined mechanism of action makes it an ideal tool for use in advanced in vitro platforms.

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify molecules that modulate a specific biological pathway. researchgate.net this compound can be used in HTS campaigns as a reference or control compound. For example, in assays designed to find new inhibitors of the ASK1 pathway or related fibrotic and inflammatory signaling, this compound provides a benchmark for potency and selectivity. Its stable, deuterated nature may offer advantages in certain assay formats by ensuring consistent concentrations and minimizing metabolic degradation by cellular enzymes present in the assay system.

Three-dimensional (3D) organotypic culture systems, or organoids, are increasingly used in drug discovery because they more accurately mimic the complex biology of human tissues compared to traditional 2D cell cultures. oncotarget.com These models, often derived from patient tissues, are instrumental for identifying new therapeutic targets and predicting clinical drug responses. oncotarget.comsigmaaldrich.com

Selonsertib has been utilized in such advanced models. A study using a human-derived 3D in vitro MASH (metabolic dysfunction-associated steatohepatitis) model tested the anti-fibrotic effects of clinical compounds, including Selonsertib. insphero.com The results showed that Selonsertib could reduce the deposition of fibrillated collagens, an effect that was better captured by digital pathology methods than by measuring secreted biomarkers. insphero.com This highlights the importance of using sophisticated, physiologically relevant models to evaluate the efficacy of anti-fibrotic agents. Using this compound in these patient-derived systems can help validate the role of ASK1 in specific patient populations and identify potential biomarkers that predict treatment response.

Q & A

Basic Research Questions

Q. What experimental models are most validated for assessing Selonsertib Isopropyl-d7’s anti-inflammatory and antifibrotic effects?

  • Methodology : Preclinical studies commonly employ ovalbumin (OVA)-induced asthma models in mice, where Selonsertib (30 mg/kg) is administered before or during antigen challenge. Key endpoints include airway hyperresponsiveness (via Penh values), bronchoalveolar lavage fluid (BALF) immune cell counts (e.g., eosinophils, lymphocytes), and cytokine profiling (e.g., IL-4, IL-5, IL-13). Histopathological analysis (H&E, PAS staining) quantifies airway inflammation and mucus production .

Q. How does this compound modulate ASK1 signaling pathways at the molecular level?

  • Methodology : Selonsertib inhibits ASK1 phosphorylation, blocking downstream JNK/p38 MAPK activation. In OVA models, this reduces NF-κB-driven pro-inflammatory cytokines (e.g., COX-2, iNOS) and Th2 transcription factors (e.g., GATA3). Techniques like qPCR, Western blotting, and immunohistochemistry are used to validate pathway inhibition in lung or kidney tissues .

Q. What are the standard pharmacokinetic and dosing parameters for Selonsertib in rodent studies?

  • Methodology : A dose of 30 mg/kg (oral or intraperitoneal) is frequently used in murine models. Pharmacokinetic studies measure plasma half-life, tissue distribution, and metabolite profiling (e.g., Isopropyl-d7 stability). Dosing schedules often align with disease induction phases (e.g., pre- vs. post-OVA challenge) to assess prophylactic vs. therapeutic efficacy .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between Selonsertib’s preclinical efficacy and mixed clinical trial outcomes in chronic kidney disease (CKD)?

  • Methodology : Clinical trials (e.g., 84-week Phase II studies in diabetic kidney disease) show acute eGFR declines during the 0–4 week "lead-in" phase, masking long-term benefits. To address this, use adaptive trial designs with extended baseline stabilization periods. Stratify patients by baseline inflammation markers (e.g., CRP, IL-6) to identify responsive subpopulations .

Q. What strategies optimize Selonsertib’s therapeutic window in heterogeneous conditions like NASH or CKD?

  • Methodology : Employ multi-omics approaches (transcriptomics, proteomics) to identify predictive biomarkers (e.g., ASK1 activation levels in liver biopsies). In NASH, combine Selonsertib with complementary agents (e.g., FXR agonists) to target parallel pathways. Use precision dosing models adjusted for renal/hepatic function to mitigate toxicity .

Q. How should contradictory cytokine data from in vitro vs. in vivo studies be analyzed?

  • Methodology : In vitro models (e.g., LPS-stimulated macrophages) may overestimate cytokine suppression due to lack of tissue complexity. Validate findings using ex vivo BALF cells or single-cell RNA sequencing of affected tissues. Apply meta-regression to account for model-specific variability (e.g., murine strain differences) .

Q. What statistical approaches are recommended for interpreting Selonsertib’s impact on composite endpoints like eGFR slope?

  • Methodology : Use mixed-effects models to analyze longitudinal eGFR data, adjusting for baseline renal function and dropout rates. Sensitivity analyses should exclude the initial 4-week lead-in phase to isolate treatment effects. Bayesian methods can incorporate prior preclinical data to refine posterior probability estimates .

Data Contradiction Analysis

Q. Why does Selonsertib show robust Th2 cytokine suppression in asthma models but limited efficacy in human Th2-driven diseases?

  • Analysis : Murine asthma models utilize acute, high-dose antigen challenges, whereas human diseases (e.g., severe asthma) involve chronic, low-grade inflammation with redundant cytokine pathways. To bridge this gap, develop chronic exposure models (e.g., house dust mite sensitization over 12 weeks) and test Selonsertib in combination with IL-4/IL-13 inhibitors .

Q. How can researchers address the paradox of Selonsertib’s pro-fibrotic signaling inhibition versus its variable antifibrotic outcomes in NASH?

  • Analysis : NASH fibrosis involves multiple parallel pathways (e.g., TGF-β, PDGF). Selonsertib’s ASK1 inhibition may be insufficient alone. Use spatial transcriptomics to map ASK1 activity in fibrotic niches and design combinatorial therapies targeting collagen crosslinking (e.g., LOXL2 inhibitors) .

Tables of Key Findings

Study Type Key Outcome Reference
Preclinical (Asthma)50% reduction in BALF eosinophils (p < 0.01)
Clinical (CKD)0.44/1,000 person-year HCC incidence
Mechanistic (NASH)40.76% fibrosis progression rate inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.